molecular formula C23H28N4O3 B11365821 2-(2-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11365821
M. Wt: 408.5 g/mol
InChI Key: DDTHVWJNZCJZAO-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenoxy, piperidinylmethyl, and benzodiazolyl groups.

Preparation Methods

The synthesis of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes:

Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its binding to alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways .

Comparison with Similar Compounds

Similar compounds to 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE include:

The uniqueness of 2-(2-METHOXYPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its specific structural features that confer high affinity and selectivity for alpha1-adrenergic receptors, making it a promising candidate for further research and development .

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C23H28N4O3/c1-26-19-11-10-17(14-18(19)25-22(26)15-27-12-6-3-7-13-27)24-23(28)16-30-21-9-5-4-8-20(21)29-2/h4-5,8-11,14H,3,6-7,12-13,15-16H2,1-2H3,(H,24,28)

InChI Key

DDTHVWJNZCJZAO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)N=C1CN4CCCCC4

Origin of Product

United States

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